1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea
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Overview
Description
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a phenylurea moiety, and a propoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Propoxy Group: The propoxy group is introduced via an alkylation reaction using propyl halides in the presence of a base such as potassium carbonate.
Coupling with Phenylurea: The final step involves coupling the pyrimidine derivative with phenylurea using a coupling reagent like carbodiimide under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-((2-Methyl-6-ethoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea: Similar structure with an ethoxy group instead of a propoxy group.
1-(4-((2-Methyl-6-butoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea: Contains a butoxy group, leading to different chemical properties.
Uniqueness: 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the propoxy group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-3-13-28-20-14-19(22-15(2)23-20)24-17-9-11-18(12-10-17)26-21(27)25-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSCFIPLUHFEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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